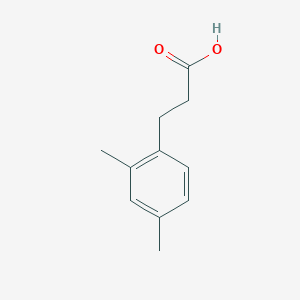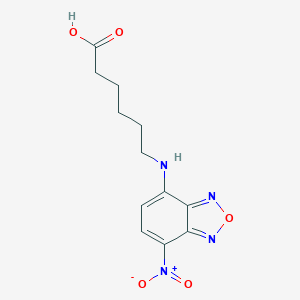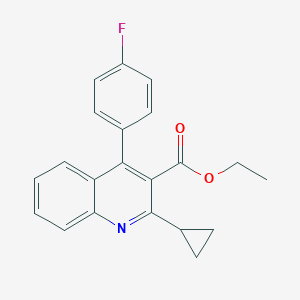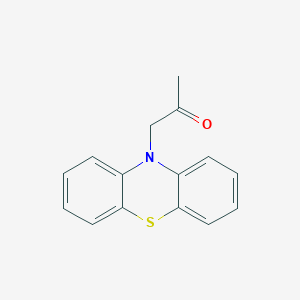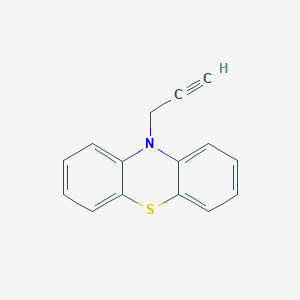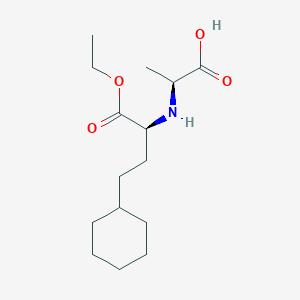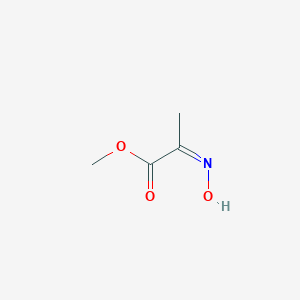
methyl (2Z)-2-hydroxyiminopropanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl (2Z)-2-hydroxyiminopropanoate, also known as MHI, is a chemical compound that has gained significant attention in scientific research due to its diverse applications in various fields. MHI is a versatile molecule that can be synthesized using different methods and has been shown to possess several biochemical and physiological effects. In
科学研究应用
Methyl (2Z)-2-hydroxyiminopropanoate has been shown to possess several scientific research applications, including its use as a reagent in the synthesis of various compounds, such as β-lactams and β-hydroxy-α-amino acids. methyl (2Z)-2-hydroxyiminopropanoate has also been used as a building block in the synthesis of cyclic peptides and as a ligand in the preparation of metal complexes. In addition, methyl (2Z)-2-hydroxyiminopropanoate has been shown to possess antimicrobial properties and has been used as an antibacterial and antifungal agent.
作用机制
The mechanism of action of methyl (2Z)-2-hydroxyiminopropanoate is not fully understood. However, it is believed that methyl (2Z)-2-hydroxyiminopropanoate exerts its effects by inhibiting the activity of enzymes, such as aminotransferases and aldolases, which are involved in various metabolic pathways. methyl (2Z)-2-hydroxyiminopropanoate has also been shown to inhibit the growth of bacteria and fungi by disrupting the integrity of their cell walls.
生化和生理效应
Methyl (2Z)-2-hydroxyiminopropanoate has been shown to possess several biochemical and physiological effects. methyl (2Z)-2-hydroxyiminopropanoate has been shown to inhibit the activity of enzymes involved in the biosynthesis of amino acids, such as serine and glycine. methyl (2Z)-2-hydroxyiminopropanoate has also been shown to inhibit the activity of enzymes involved in the glycolytic pathway, such as aldolases and enolases. In addition, methyl (2Z)-2-hydroxyiminopropanoate has been shown to possess antioxidant properties and has been used as a scavenger of reactive oxygen species.
实验室实验的优点和局限性
Methyl (2Z)-2-hydroxyiminopropanoate possesses several advantages and limitations for lab experiments. One advantage of methyl (2Z)-2-hydroxyiminopropanoate is its versatility, as it can be synthesized using different methods and can be used as a building block in the synthesis of various compounds. Another advantage of methyl (2Z)-2-hydroxyiminopropanoate is its antimicrobial properties, which make it a useful reagent in microbiology research. However, one limitation of methyl (2Z)-2-hydroxyiminopropanoate is its instability in solution, which can lead to the formation of impurities and affect the reproducibility of experiments.
未来方向
There are several future directions for research on methyl (2Z)-2-hydroxyiminopropanoate. One direction is to explore the potential of methyl (2Z)-2-hydroxyiminopropanoate as a therapeutic agent for the treatment of bacterial and fungal infections. Another direction is to investigate the mechanism of action of methyl (2Z)-2-hydroxyiminopropanoate in more detail to better understand its effects on metabolic pathways. Furthermore, the synthesis of methyl (2Z)-2-hydroxyiminopropanoate derivatives with improved stability and activity could lead to the development of new compounds with diverse applications in various fields.
Conclusion:
In conclusion, Methyl (2Z)-2-hydroxyiminopropanoate is a versatile molecule that has gained significant attention in scientific research due to its diverse applications in various fields. methyl (2Z)-2-hydroxyiminopropanoate can be synthesized using different methods and has been shown to possess several biochemical and physiological effects. methyl (2Z)-2-hydroxyiminopropanoate has been used as a reagent in the synthesis of various compounds, as a building block in the synthesis of cyclic peptides, and as a ligand in the preparation of metal complexes. The antimicrobial properties of methyl (2Z)-2-hydroxyiminopropanoate make it a useful reagent in microbiology research, and the investigation of methyl (2Z)-2-hydroxyiminopropanoate derivatives could lead to the development of new compounds with diverse applications.
合成方法
Methyl (2Z)-2-hydroxyiminopropanoate can be synthesized using different methods, including the reaction of methyl glyoxalate with hydroxylamine hydrochloride or the reaction of methyl pyruvate with hydroxylamine hydrochloride. In both methods, the reaction proceeds in the presence of a base catalyst, such as sodium hydroxide or potassium carbonate, to yield methyl (2Z)-2-hydroxyiminopropanoate. The purity of the synthesized methyl (2Z)-2-hydroxyiminopropanoate can be improved using column chromatography or recrystallization.
属性
CAS 编号 |
146917-98-8 |
|---|---|
产品名称 |
methyl (2Z)-2-hydroxyiminopropanoate |
分子式 |
C4H7NO3 |
分子量 |
117.1 g/mol |
IUPAC 名称 |
methyl (2Z)-2-hydroxyiminopropanoate |
InChI |
InChI=1S/C4H7NO3/c1-3(5-7)4(6)8-2/h7H,1-2H3/b5-3- |
InChI 键 |
GXUGQCNCLMAZCH-HYXAFXHYSA-N |
手性 SMILES |
C/C(=N/O)/C(=O)OC |
SMILES |
CC(=NO)C(=O)OC |
规范 SMILES |
CC(=NO)C(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




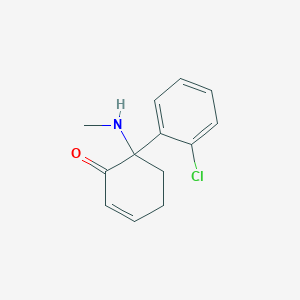
![(1R,2R,3S,5S)-3-(3-Hydroxybenzoyl)oxy-8-(trideuteriomethyl)-8-azabicyclo[3.2.1]octane-2-carboxylic acid](/img/structure/B130466.png)


![2-[[2-[[1-[2-(7-Methoxy-2-oxochromen-4-yl)acetyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]acetic acid](/img/structure/B130471.png)
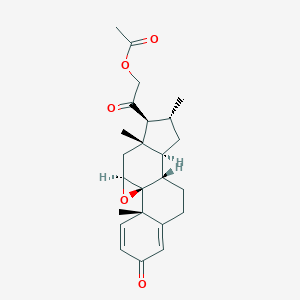
![Methyl (1R,2R,3S,5S)-3-(3-hydroxybenzoyl)oxy-8-(trideuteriomethyl)-8-azabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B130474.png)
